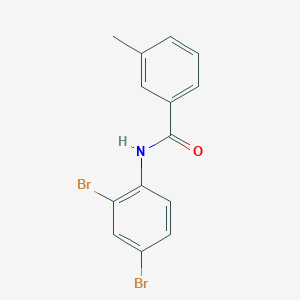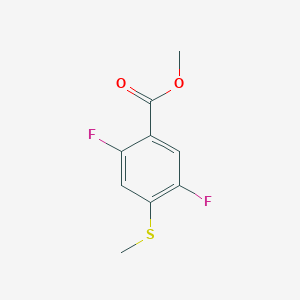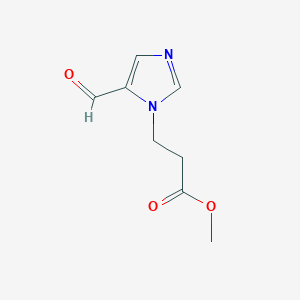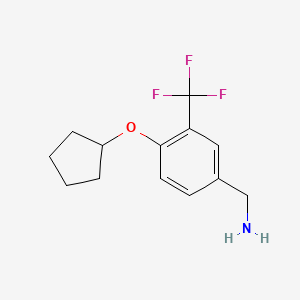
N-(2,4-dibromophenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dibromophenyl)-3-methylbenzamide is an organic compound with the molecular formula C14H11Br2NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 2,4-dibromophenyl group and the benzene ring is substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromophenyl)-3-methylbenzamide typically involves the reaction of 2,4-dibromoaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-(2,4-dibromophenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
N-(2,4-dibromophenyl)-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,4-dibromophenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The bromine atoms and the amide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways .
類似化合物との比較
Similar Compounds
- N-(2,4-dibromophenyl)acetamide
- N-(2,4-dibromophenyl)-4-fluoro-1,2-benzenediamine
- Tris(2,4-dibromophenyl)amine
Uniqueness
N-(2,4-dibromophenyl)-3-methylbenzamide is unique due to the presence of both the 2,4-dibromophenyl group and the 3-methyl substitution on the benzamide. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C14H11Br2NO |
|---|---|
分子量 |
369.05 g/mol |
IUPAC名 |
N-(2,4-dibromophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11Br2NO/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
InChIキー |
WVNRQUDQHRHKCC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12088232.png)
![Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B12088239.png)

![3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B12088242.png)

![(Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B12088256.png)

![2-(Benzylamino)-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12088280.png)
